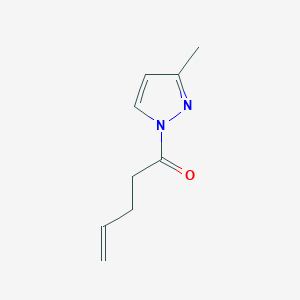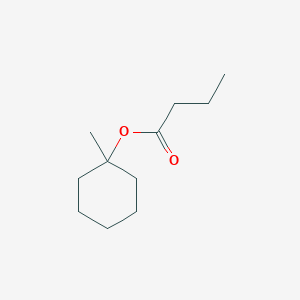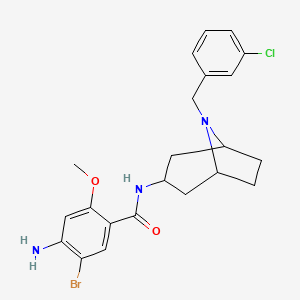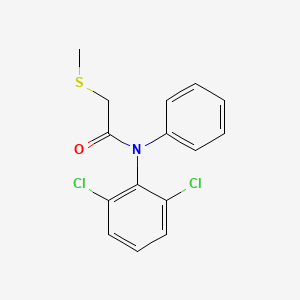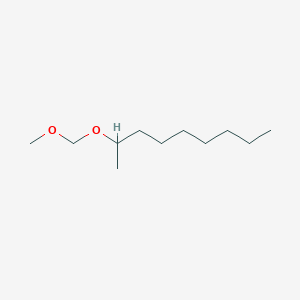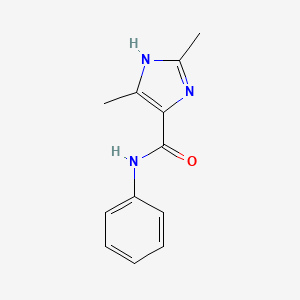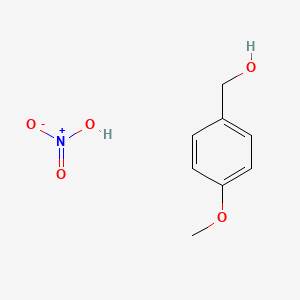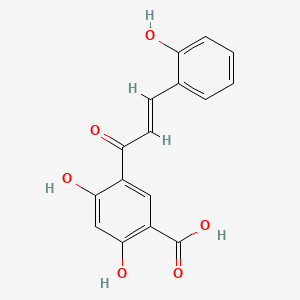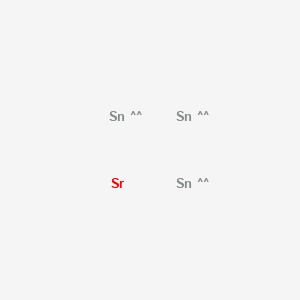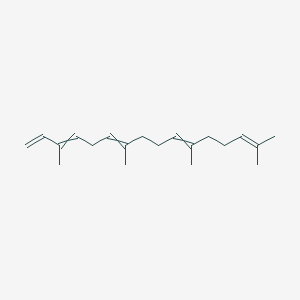
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- is a polyunsaturated hydrocarbon with the molecular formula C20H32. It is also known by other names such as (3E,6E,10E)-3,7,11,15-Tetramethyl-1,3,6,10,14-hexadecapentaene and α-Springene . This compound is characterized by its multiple conjugated double bonds and methyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- typically involves the use of organic synthesis techniques. One common method includes the use of starting materials such as benzyl alcohol, which undergoes oxidation reactions under controlled conditions to yield the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, where the reaction conditions are optimized for maximum yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The presence of multiple double bonds allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various oxygenated hydrocarbons, more saturated hydrocarbons, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated hydrocarbons and their reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- involves its interaction with molecular targets through its conjugated double bonds and methyl groups. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that participate in further reactions. The pathways involved depend on the specific reaction conditions and the presence of other reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: Another polyunsaturated hydrocarbon with similar structural features but different stereochemistry.
(E,E)-3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol: A related compound with an additional hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific stereochemistry also plays a crucial role in its interactions and applications.
Propriétés
Numéro CAS |
77898-98-7 |
|---|---|
Formule moléculaire |
C20H32 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
3,7,11,15-tetramethylhexadeca-1,3,6,10,14-pentaene |
InChI |
InChI=1S/C20H32/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,11-12,14-15H,1,8-10,13,16H2,2-6H3 |
Clé InChI |
KFHRKQVLZRJWNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=CCC=C(C)C=C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)

